molecular formula C24H26N2O3S B2903263 N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 1235357-92-2

N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2903263
CAS No.: 1235357-92-2
M. Wt: 422.54
InChI Key: CREOFAXURNBAHO-UHFFFAOYSA-N
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Description

N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features a piperidine ring, a chromene moiety, and a benzyl group substituted with a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group with a methylthio substituent can be introduced via a nucleophilic substitution reaction.

    Coupling with Chromene Moiety: The chromene moiety is coupled with the piperidine derivative through a condensation reaction, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Final Amidation: The final step involves the formation of the amide bond, which can be achieved using standard amidation conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents such as bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound may be investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile scaffold for designing drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound could be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The piperidine ring and chromene moiety could play crucial roles in binding to molecular targets, while the benzyl group may influence the compound’s overall pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

Similar Compounds

    N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide: shares similarities with other piperidine and chromene derivatives.

    Piperidine Derivatives: Compounds like piperidine-4-carboxamide and piperidine-4-methylbenzyl derivatives.

    Chromene Derivatives: Compounds such as 2H-chromene-3-carboxamide and 2-oxo-2H-chromene derivatives.

Uniqueness

The uniqueness of this compound lies in its combination of structural features. The presence of a methylthio-substituted benzyl group, a piperidine ring, and a chromene moiety provides a distinct chemical profile that can be exploited for various applications in research and industry.

Properties

IUPAC Name

N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3S/c1-30-22-9-5-3-7-19(22)16-26-12-10-17(11-13-26)15-25-23(27)20-14-18-6-2-4-8-21(18)29-24(20)28/h2-9,14,17H,10-13,15-16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CREOFAXURNBAHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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